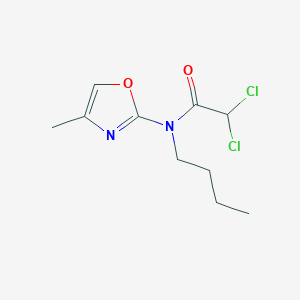![molecular formula C12H6Cl5NO2S B14614995 1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine CAS No. 60264-28-0](/img/structure/B14614995.png)
1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a pentachlorophenyl group and a methanesulfinyl group
Méthodes De Préparation
The synthesis of 1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pentachlorophenyl derivative, followed by the introduction of the methanesulfinyl group. The final step involves the formation of the pyridine ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfone, sulfide, and substituted derivatives.
Applications De Recherche Scientifique
1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an inhibitor of certain enzymes.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition. The methanesulfinyl group plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine can be compared with similar compounds such as:
- 1-Oxo-2-[(trichlorophenyl)methanesulfinyl]-1lambda~5~-pyridine
- 1-Oxo-2-[(dichlorophenyl)methanesulfinyl]-1lambda~5~-pyridine These compounds share structural similarities but differ in the number and position of chlorine atoms on the phenyl ring. The unique pentachlorophenyl group in this compound contributes to its distinct chemical and biological properties.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
60264-28-0 |
|---|---|
Formule moléculaire |
C12H6Cl5NO2S |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
1-oxido-2-[(2,3,4,5,6-pentachlorophenyl)methylsulfinyl]pyridin-1-ium |
InChI |
InChI=1S/C12H6Cl5NO2S/c13-8-6(9(14)11(16)12(17)10(8)15)5-21(20)7-3-1-2-4-18(7)19/h1-4H,5H2 |
Clé InChI |
XLHNWKODZMQDJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C(=C1)S(=O)CC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



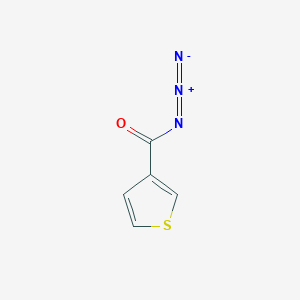
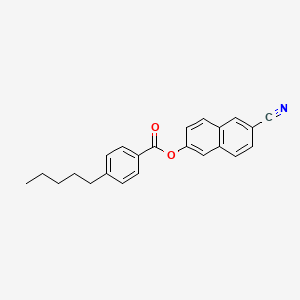
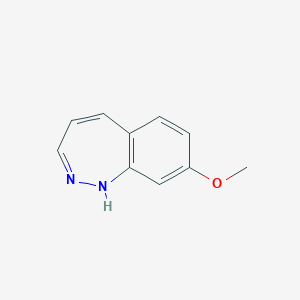
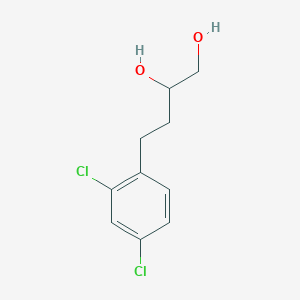
![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)
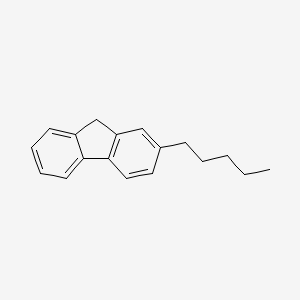

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)
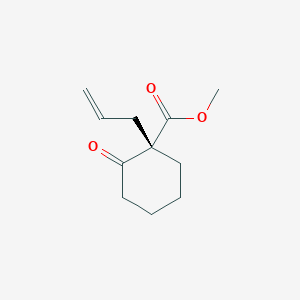
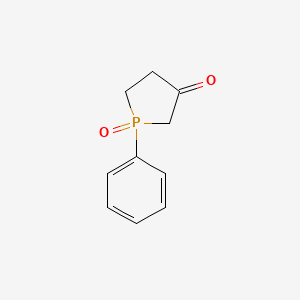

![1-[2-(2,5-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14614980.png)
